REACTION_CXSMILES
|
C([Li])(CC)C.CN(C)CCN(C)C.[CH2:14]([N:16]([CH2:27][CH3:28])[C:17](=[O:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[O:24][CH3:25])[CH3:15].CN(C)[CH:31]=[O:32].Cl>C1COCC1>[CH2:27]([N:16]([CH2:14][CH3:15])[C:17](=[O:26])[C:18]1[C:19]([O:24][CH3:25])=[CH:20][CH:21]=[CH:22][C:23]=1[CH:31]=[O:32])[CH3:28]
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Name
|
|
Quantity
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99.6 mL
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Type
|
reactant
|
Smiles
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C(C)(CC)[Li]
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Name
|
|
Quantity
|
15.04 g
|
Type
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reactant
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Smiles
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CN(CCN(C)C)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
20.64 g
|
Type
|
reactant
|
Smiles
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C(C)N(C(C1=C(C=CC=C1)OC)=O)CC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
8.74 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
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Details
|
After 2 hours at −78° C.
|
Duration
|
2 h
|
Type
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ADDITION
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Details
|
30 minutes after complete addition, TLC analysis
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After phase separation
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Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine (2×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C1=C(C=CC=C1OC)C=O)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |